Auroxanthin

Description

Overview of Carotenoids and Xanthophylls in Biological Systems

Carotenoids represent a diverse class of naturally occurring pigments synthesized by photosynthetic organisms, certain bacteria, archaea, and fungi. wikipedia.orgnih.govmdpi.comresearchgate.net These vibrant molecules are responsible for the yellow, orange, and red colors observed in many plants, fruits, and animals. wikipedia.orgresearchgate.net Structurally, most carotenoids are tetraterpenoids, characterized by a C40 methyl-branched hydrocarbon backbone containing a system of conjugated double bonds. wikipedia.orgjmb.or.kr This polyene chain is fundamental to their ability to absorb light in the visible spectrum, influencing their color and photophysical properties. wikipedia.orgjmb.or.kr

Carotenoids fulfill essential functions in biological systems. In plants and algae, they act as accessory pigments in photosynthesis, capturing light energy that is then transferred to chlorophyll (B73375). wikipedia.orgjmb.or.krpnas.orgbiologydictionary.net Crucially, they also provide photoprotection, safeguarding the photosynthetic machinery from potential damage caused by excessive light through mechanisms like non-photochemical quenching and scavenging reactive oxygen species. wikipedia.orgnih.govjmb.or.krpnas.orgbiologydictionary.netoregonstate.edubyjus.com

Carotenoids are broadly categorized into two main classes: carotenes and xanthophylls. wikipedia.orgjmb.or.kr Carotenes are purely hydrocarbons, while xanthophylls are oxygenated derivatives of carotenes. jmb.or.kr This presence of oxygen, often in the form of hydroxyl, keto, or epoxy groups, makes xanthophylls generally more polar than carotenes. collegedunia.commdpi.com Xanthophylls are abundant in the leaves of most green plants and are involved in light harvesting and protecting against photo-oxidative damage. byjus.comcollegedunia.com They are also found in animals, derived from dietary plant sources. byjus.comcollegedunia.com

Auroxanthin as a Diepoxy Carotenoid and Isomer

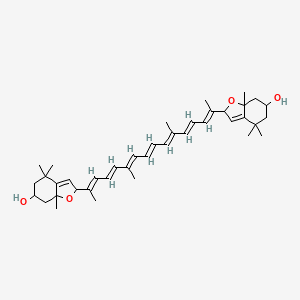

This compound is classified specifically as an epoxycarotenol and falls under the broader category of xanthophylls. ebi.ac.ukebi.ac.uk Its chemical structure is defined as 5,8:5',8'-diepoxy-5,8,5',8'-tetrahydro-β,β-carotene-3,3'-diol, indicating the presence of two epoxy groups at the 5,8 and 5',8' positions of the β,β-carotene skeleton, along with hydroxyl groups at the 3 and 3' positions. ebi.ac.ukebi.ac.ukcarotenoiddb.jp This diepoxy structure distinguishes it from many other carotenoids.

This compound is known to be an isomer of violaxanthin (B192666). cirad.fr Violaxanthin is a 5,6:5',6'-diepoxy-5,6,5',6'-tetrahydro-β,β-carotene-3,3'-diol. cirad.fr The transformation of violaxanthin into this compound involves the rearrangement of the epoxy groups from the 5,6 and 5',6' positions to the 5,8 and 5',8' positions, respectively. cirad.frresearchgate.net This isomerization can occur under acidic conditions, particularly during food processing involving heat treatment. cirad.frresearchgate.net For example, studies on processed fruit juices have shown that violaxanthin, which may be present in the fresh fruit, is often not detected in the processed juice, while this compound, not found in the fresh fruit, becomes a major pigment. researchgate.net This highlights the acid-catalyzed epoxy-furanoxy rearrangement as a significant pathway for this compound formation.

Research Trajectories and Scope within Carotenoid Metabolism Studies

Research involving this compound is primarily situated within the broader scope of carotenoid metabolism and the study of how these compounds are formed, transformed, and potentially utilized in biological and food systems. Investigations into this compound often focus on its occurrence, particularly as a product of the degradation or isomerization of other carotenoids like violaxanthin under specific environmental or processing conditions. cirad.frresearchgate.net

Studies have examined the changes in carotenoid profiles in various plant-derived products due to processing, identifying this compound as a resulting isomer. cirad.frresearchgate.net This research contributes to understanding the stability of carotenoids and the impact of food processing on their composition.

The presence and potential roles of this compound in biological matrices are also areas of investigation. While extensive research exists on the functions of major xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) in areas such as light harvesting and photoprotection in plants, and eye health in humans, the specific biological functions of this compound are less extensively documented in the provided search results compared to its formation through isomerization. wikipedia.orgjmb.or.krpnas.orgoregonstate.edubyjus.comcollegedunia.comnih.gov Research trajectories may involve exploring its antioxidant properties or other potential bioactivities, although the provided information does not detail specific findings in these areas.

Structure

2D Structure

Propriétés

Formule moléculaire |

C40H56O4 |

|---|---|

Poids moléculaire |

600.9 g/mol |

Nom IUPAC |

2-[(2E,4E,6E,8E,10E,12E,14E)-15-(6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |

InChI |

InChI=1S/C40H56O4/c1-27(17-13-19-29(3)33-21-35-37(5,6)23-31(41)25-39(35,9)43-33)15-11-12-16-28(2)18-14-20-30(4)34-22-36-38(7,8)24-32(42)26-40(36,10)44-34/h11-22,31-34,41-42H,23-26H2,1-10H3/b12-11+,17-13+,18-14+,27-15+,28-16+,29-19+,30-20+ |

Clé InChI |

YLUSVJDFTAATNS-BXOKDNRRSA-N |

SMILES isomérique |

C/C(=C\C=C\C=C(\C=C\C=C(\C1OC2(C(=C1)C(CC(C2)O)(C)C)C)/C)/C)/C=C/C=C(/C3OC4(C(=C3)C(CC(C4)O)(C)C)C)\C |

SMILES canonique |

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C3C=C4C(CC(CC4(O3)C)O)(C)C |

Origine du produit |

United States |

Ii. Occurrence and Natural Distribution of Auroxanthin

Presence in Higher Plants

Auroxanthin is found in various parts of higher plants, often alongside other carotenoids like violaxanthin (B192666) and antheraxanthin (B39726), which are involved in the xanthophyll cycle. tandfonline.comresearchgate.netresearchgate.net

This compound has been detected in the fruits of several plant species. Studies on the fruits of Arum italicum Miller have shown changes in pigment patterns, including the presence of this compound, during maturation and ripening. zu.edu.pkresearchgate.net Citrus fruits and mangoes are also known to contain this compound as part of their complex carotenoid profiles. zu.edu.pkresearchgate.netscielo.br In mature Arum italicum fruits, this compound was detected alongside other β-configuration carotenoids. researchgate.net

Research on mango (Mangifera indica) fruit ripening indicates the biosynthesis and accumulation of carotenoids, including this compound, as chloroplasts differentiate into chromoplasts. researchgate.net This process is associated with the color change of the pulp from white to yellow-orange. researchgate.net

Flower petals are another significant source of this compound. It has been isolated from the petals of yellow Rosa fetida HERMM. acs.org Calendula officinalis (calendula) flowers also contain this compound, particularly in the petals and pollen, where it is a main carotenoid along with flavoxanthin. ebi.ac.uk Studies on the carotenoid pigments in the petals of Mimulus cupreus have also reported the presence of this compound. scielo.brjircas.go.jp

Research indicates that this compound is often found in higher-plant flowers along with violaxanthin and antheraxanthin. researchgate.net Acidic conditions can lead to the non-enzymatic conversion of violaxanthin to this compound. researchgate.net

Data on Carotenoid Composition in Calendula officinalis Tissues:

| Tissue | Main Carotenoids | Other Carotenoids Present |

| Petals | Flavoxanthin, this compound | Not specified in detail |

| Pollen | Flavoxanthin, this compound | Not specified in detail |

| Stem | Lutein (B1675518), Beta-carotene (B85742) | Not specified in detail |

| Leaves | Lutein, Beta-carotene | Not specified in detail |

This compound's occurrence extends to other plant tissues and derived products. It has been detected in olive oils, notably in oils from specific regions like Umbria and Molise in Italy. ebi.ac.uk Its presence in olive oil was reported for the first time in these regions. ebi.ac.uk

In tea leaves (Camellia sinensis), this compound has also been identified. ebi.ac.uk Specifically, a change in carotenoid structure, involving the conversion of violaxanthin to this compound, has been observed in green teas. ebi.ac.uk

Data on this compound Detection in Olive Oils:

| Source | This compound Detection | Notes |

| Olive Oils | Detected | First detected in Umbria and Molise. ebi.ac.uk |

Data on this compound in Tea Leaves:

| Source | This compound Presence | Notes |

| Tea Leaves | Detected | Conversion from violaxanthin observed. ebi.ac.uk |

Flowers (e.g., Rose Petals, Calendula officinalis, Mimulus cupreus)

Occurrence in Algae and Microorganisms

Beyond higher plants, this compound is also found in certain types of algae and microorganisms, contributing to their pigmentation. nih.govmdpi.com

Brown algae, belonging to the class Phaeophyceae, are known to contain a variety of xanthophylls, including this compound. nih.govnih.govuomus.edu.iq While fucoxanthin (B1674175) is the major carotenoid in brown algae, this compound is among the other xanthophylls that have been detected. nih.govresearchgate.net Studies analyzing the pigment composition of various brown algae species have confirmed the presence of this compound. nih.govresearchgate.net

Research on nine brown algae from the Iberian Northwestern coastline identified this compound as one of the detected xanthophylls. nih.govresearchgate.net

Data on Xanthophylls Detected in Brown Algae:

| Pigment | Occurrence in Brown Algae |

| Fucoxanthin | Present |

| Violaxanthin | Present |

| This compound | Present |

| Dihydrolutein | Present |

| Zeaxanthin (B1683548) | Present |

| Fucoxanthin derivative | Present |

| Beta-carotene | Present (Carotene) |

This compound has also been reported in freshwater raphidophytes, a small group of eukaryotic algae. mdpi.comwikipedia.org While marine raphidophytes like Chattonella, Heterosigma, and Fibrocapsa contain this compound, it is also present in freshwater species such as Gonyostomum semen and Vacuolaria virescens. mdpi.comresearchgate.net The presence of this compound and fucoxanthin likely contributes to the typical brown color of these freshwater taxa. mdpi.com

Studies comparing the pigment composition of marine and freshwater raphidophytes have highlighted the presence of this compound in both groups. mdpi.comresearchgate.net

Data on this compound Presence in Raphidophytes:

| Raphidophyte Type | This compound Presence | Examples |

| Marine Raphidophytes | Present | Chattonella, Heterosigma, Fibrocapsa mdpi.comresearchgate.net |

| Freshwater Raphidophytes | Present | Gonyostomum semen, Vacuolaria virescens mdpi.com |

Eustigmatophyceae Pigment Patterns

This compound has been recorded as a minor pigment in some species of Eustigmatophyceae, a class of algae. Specifically, it was found in Monodus subterraneus and Pleurochloris commutata. tandfonline.com. The pigment pattern of Eustigmatophyceae is complex, with a total of 47 pigments reported for the group, 37 of which are carotenoids tandfonline.comresearchgate.net. While the characteristic carotenoid in many eustigmatophytes is vaucheriaxanthin, often in a diesterified form, accompanying pigments can include chlorophyll (B73375) a, β,β-carotene, zeaxanthin, antheraxanthin, and violaxanthin tandfonline.com. Epoxycarotenoids like antheraxanthin, neoxanthin, and zeaxanthin have been identified as minor components in Eustigmatophyceae tandfonline.com.

Bacterial and Fungal Contexts

Carotenoids, including this compound, are synthesized by various organisms beyond plants and algae, such as some non-photosynthetic archaea, bacteria, and fungi nih.govtandfonline.commdpi.com. In fungi, carotenoids containing 4-keto groups, a monocyclic structure, and 13 double bonds are characteristic mdpi.com. This compound has been identified in the fruiting bodies of the edible mushroom Boletus edulis nih.govmdpi.com. Bacteria also produce naturally occurring carotenoids tandfonline.com.

Factors Influencing this compound Presence and Levels

The presence and levels of this compound can be influenced by various factors, including environmental and physiological conditions, as well as post-harvest handling and processing wikidata.orgatlantis-press.comresearchgate.net.

Post-Harvest and Processing Effects (e.g., Acidic Conditions in Juices)

Post-harvest handling and processing can significantly impact the carotenoid profile of fruits and vegetables, often leading to the formation of this compound. This compound is frequently not present in fresh fruit but appears during processing, particularly under acidic conditions atlantis-press.comacs.orgresearchgate.net. This is due to the isomerization of 5,6-epoxy carotenoids, such as violaxanthin, to their corresponding 5,8-furanoid isomers, like this compound mdpi.comatlantis-press.comacs.orgscielo.br.

In mango processing, the liberation of organic acids during fruit disintegration can create the necessary conditions for the transformation of violaxanthin to this compound acs.org. In commercially processed mango juice, violaxanthin may not be detected, while this compound appears at appreciable levels, and β-carotene becomes the major carotenoid acs.org. Similarly, in orange juice, the natural acidity favors the rearrangement of 5,6-epoxy carotenoids like violaxanthin and antheraxanthin to their 5,8-epoxy counterparts, including luteoxanthin, mutatoxanthin, and this compound mdpi.com. The contact between acids and carotenoids triggers this isomerization, changing the color from the yellow-orange of violaxanthin to the light yellow of this compound atlantis-press.com. This conversion can be enhanced by temperature, making it dependent on the processing technique used mdpi.com. The presence of 5,8-epoxy groups can potentially be used to indicate the age of juices, with higher concentrations of these compounds suggesting older juice atlantis-press.com.

Processing methods like thermal treatment can also affect carotenoid stability. Violaxanthin has been reported to be more heat-sensitive than carotenes, and its complete conversion to this compound can result in a visually colorless juice scispace.com. During the storage of processed mango products, a tendency for violaxanthin to decrease and this compound to increase has been observed researchgate.net.

Here is a table of compounds mentioned and their PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 12299918 |

| Violaxanthin | 448438 |

| β-carotene | 5280489 |

| Antheraxanthin | 5281239 |

| Luteoxanthin | 5281240 |

| Mutatoxanthin | 5281241 |

| Zeaxanthin | 5280899 |

| Neoxanthin | 5282217 |

| β-cryptoxanthin | 5281242 |

| Lutein | 5281243 |

| α-carotene | 5280486 |

| γ-carotene | 5280487 |

| Lycopene (B16060) | 9962 |

| Astaxanthin (B1665798) | 5281227 |

| Fucoxanthin | 6449457 |

| Vaucheriaxanthin | 5281246 |

| Canthaxanthin (B1668269) | 5281224 |

| Aurochrome | 6432612 |

| Neurosporin | 5281245 |

Carotenoid Changes in Mango Processing and Storage researchgate.net

| Carotenoid | Fresh Fruit (Golden cultivar) | Mango Purée (Golden cultivar, Processed) | Mango Slices (Stored, Tendency) | Mango Purée (Stored, Tendency) |

| β-carotene | Present | Decreased (13% loss) | No appreciable loss (up to 10 months), then significant reduction | Decreased (18% loss after 10 months), then significant reduction |

| Violaxanthin | Present | Decreased | Decrease | Decrease |

| Luteoxanthin | Present | Decreased | Not specified | Decrease |

| This compound | Not found | Appeared | Increase | Maintained comparatively high level |

Carotenoid Composition in Commercial Mango Juice acs.org

| Carotenoid | Concentration (µg/g), Brand A | Concentration (µg/g), Brand B |

| β-carotene | Major | Major |

| This compound | Appreciable level | Appreciable level |

| Violaxanthin | Not detected | Not detected |

| Other Carotenoids | Present | Present |

Note: The data in the tables are based on the information extracted from the provided search snippets and are presented as described in the sources. Specific numerical data was limited in the snippets for some entries.

Iii. Biosynthesis and Metabolic Pathways of Auroxanthin

Precursors and Metabolic Origin

Auroxanthin originates from common carotenoid precursors through a series of enzymatic conversions. nih.govnih.govlipidmaps.orgnih.govuni.lu

Zeaxanthin (B1683548) and Antheraxanthin (B39726) as Direct Precursors

Zeaxanthin and antheraxanthin serve as direct precursors in the formation of this compound. Violaxanthin (B192666) is biosynthesized from zeaxanthin via antheraxanthin through the action of zeaxanthin epoxidase (ZEP). researchgate.netnih.govnih.govuni.lunih.gov Antheraxanthin is an intermediate in the epoxidation of zeaxanthin to violaxanthin. mdpi.commdpi.com

Violaxanthin as a Key Intermediate

Violaxanthin is a crucial intermediate in the metabolic route leading to this compound. nih.govnih.govlipidmaps.orguni.luacs.orgnih.gov Violaxanthin and its isomer, 9-cis-violaxanthin (B1234195), can be converted to auroxanthins under acidic conditions. acs.orgacs.orgnih.govfigshare.com This conversion can yield different stereoisomers of this compound, such as (8S,8′S)-, (8S,8′R)-, and (8R,8′R)-auroxanthin, at approximate ratios like 4:6:1. acs.orgacs.orgnih.govfigshare.comresearchgate.net This conversion of violaxanthin to this compound has been observed, for instance, in green teas. ebi.ac.uk

Beta-Carotene (B85742) Pathway as Foundational Route

The biosynthesis of these precursors, including zeaxanthin and subsequently violaxanthin and antheraxanthin, originates from the beta-carotene pathway. nih.govlipidmaps.orguni.luwikidata.org Beta-carotene is a key branch point in the carotenoid biosynthesis pathway in plants, formed by the cyclization of lycopene (B16060). jircas.go.jpaocs.org Hydroxylation of beta-carotene leads to the formation of zeaxanthin. nih.govlipidmaps.orgwikidata.orgaocs.org

Here is a simplified representation of the precursor relationship:

| Precursor | Intermediate | Key Intermediate | This compound |

| Beta-Carotene | Zeaxanthin | Antheraxanthin | This compound |

| Violaxanthin |

Enzymatic Conversions and Mechanisms

Specific enzymes catalyze the conversions in the biosynthesis pathway of this compound and its precursors. researchgate.netnih.govnih.govuni.lunih.govuni.lu

Role of Zeaxanthin Epoxidase (ZEP) in Violaxanthin Formation

Zeaxanthin epoxidase (ZEP) is a critical enzyme that catalyzes the epoxidation of zeaxanthin to antheraxanthin and subsequently to violaxanthin. researchgate.netnih.govnih.govuni.lunih.govmdpi.comuniprot.orguniprot.orgresearchgate.net This enzyme plays a vital role in the xanthophyll cycle and is also involved in the biosynthesis of abscisic acid (ABA) and other carotenoids. mdpi.comuniprot.orguniprot.org ZEP is a bi-functional monooxygenase. mdpi.com Overexpression of ZEP can lead to increased levels of violaxanthin and its downstream carotenoids, while suppression can cause decreases in violaxanthin and increases in zeaxanthin. researchgate.net ZEP is typically localized in the chloroplast. uniprot.orgresearchgate.net

Xanthophyll Cycle Enzymes (e.g., Violaxanthin De-epoxidase - VDE)

The xanthophyll cycle involves the interconversion of zeaxanthin, antheraxanthin, and violaxanthin, primarily as a photoprotective mechanism in plants and algae. researchgate.netmdpi.comnih.govuni.lumdpi.com While this compound is a derivative of violaxanthin, the xanthophyll cycle enzymes, particularly Violaxanthin De-epoxidase (VDE), are involved in the reverse reaction, converting violaxanthin back to antheraxanthin and zeaxanthin under high-light conditions. mdpi.comfrontiersin.orgnih.gov This highlights the dynamic nature of these carotenoids and their interconversion based on environmental conditions. VDE is activated under high-light induced acidification of the lumen and catalyzes the elimination of epoxy groups in violaxanthin. nih.gov

Table of Key Enzymes and Their Actions:

| Enzyme | Substrate(s) | Product(s) | Role |

| Zeaxanthin Epoxidase (ZEP) | Zeaxanthin | Antheraxanthin | Epoxidation |

| Antheraxanthin | Violaxanthin | Further Epoxidation | |

| Violaxanthin De-epoxidase (VDE) | Violaxanthin | Antheraxanthin, Zeaxanthin | De-epoxidation (part of Xanthophyll Cycle) |

It is important to note that while the enzymatic pathway from zeaxanthin to violaxanthin is well-established, the precise enzymatic conversion of violaxanthin to this compound in biological systems is less clearly defined in the provided search results, with acidic conditions being highlighted as a factor in this conversion. acs.orgacs.orgnih.govfigshare.com

Epoxidation and Rearrangement Mechanisms

The biosynthesis of this compound is closely linked to the epoxidation of β-rings in precursor carotenoids, notably zeaxanthin. Zeaxanthin epoxidase (ZEP) catalyzes the introduction of epoxy groups at the 5,6-positions of the β-rings, converting zeaxanthin to antheraxanthin (mono-epoxide) and subsequently to violaxanthin (di-epoxide). novapublishers.comoup.comresearchgate.net This epoxidation requires NADPH and O2. novapublishers.com

This compound is then formed from these 5,6-epoxycarotenoids through an epoxide-furanoid rearrangement. arkat-usa.orgnii.ac.jprsc.org This rearrangement involves the opening of the 5,6-epoxide ring and subsequent cyclization to form a five-membered furan (B31954) ring fused to the cyclohexane (B81311) ring, resulting in a 5,8-epoxy structure. arkat-usa.orgacs.orgresearchgate.net The mechanism of the epoxide-furanoid rearrangement has been proposed to involve ring-opening of the 5,6-epoxide, followed by ring-closure via conjugate addition. acs.org This reaction leads to a shortening of the chromophore by one conjugated double bond, causing a characteristic hypsochromic shift in the UV/VIS spectrum of approximately 20 nm for each 5,6-epoxy group. arkat-usa.org

The rearrangement can occur through both acid-catalyzed and potentially enzyme-catalyzed routes, influencing the configurations at the C(5) and C(6) atoms. arkat-usa.orgresearchgate.netresearchgate.net Acid-catalyzed rearrangement of 5,6-epoxycarotenoids is a well-known chemical transformation that can yield 5,8-epoxy (furanoid) products like this compound. acs.orgpsu.edumdpi.com This process is favored by acidic conditions, such as the natural acidity found in orange juice, where the rearrangement of violaxanthin and antheraxanthin to their respective 5,8-epoxy forms (luteoxanthin, mutatoxanthin, this compound) is observed. mdpi.com

Isomerization and Stereochemistry

This compound exists in various isomeric forms, primarily due to stereochemical variations at the C8 and C8' positions of the furan rings and cis-trans isomerism of the double bonds in the polyene chain. researchgate.netnih.govfrontiersin.orgresearchgate.netresearchgate.netdoi.orgchemrj.org

Acid-Catalyzed Furanoid Rearrangement of 5,6-Epoxycarotenoids

The acid-catalyzed furanoid rearrangement of 5,6-epoxycarotenoids, such as violaxanthin, is a key process in the formation of this compound. acs.orgmdpi.comfrontiersin.orgnsfc.gov.cnnih.gov This rearrangement of the 5,6-epoxide to the 5,8-furanoid structure is a well-established chemical transformation. rsc.org The reaction can be promoted by Lewis acids and involves the stereoselective rearrangement of the epoxide end group. psu.edu The configuration at C(5) remains unchanged during this epoxide-furanoid rearrangement. arkat-usa.org

Formation of (8S,8'S)-, (8S,8'R)-, and (8R,8'R)-Auroxanthin Diastereomers

This compound, being a diepoxycarotenoid derivative, can exist as different diastereomers depending on the stereochemistry at the C8 and C8' carbons of the two furan rings. The possible diastereomeric forms include (8S,8'S)-, (8S,8'R)-, and (8R,8'R)-auroxanthin. acs.orgnih.govfrontiersin.org These diastereomers can be formed during the rearrangement of violaxanthin. For example, acidic treatment of violaxanthin and 9-cis-violaxanthin has been shown to convert them into auroxanthins, typically as a mixture of these diastereomers. acs.org Synthetic approaches have also yielded this compound as a mixture of diastereomers, such as a 3:1 mixture of 8R,8'R/8R,8'S diastereoisomers. acs.org Separation of these 5,8-epoxide stereoisomers can be achieved using techniques like HPLC, particularly on C18 stationary phases when hydroxyl groups are present on the six-membered rings. doi.org

Cis-Trans Isomerization during Biosynthesis and Conversion

Cis-trans isomerization of the double bonds in the polyene chain is another factor contributing to this compound's structural variability. While the all-trans form is generally the most stable, cis-isomers (Z-isomers) can also occur. arkat-usa.orgrsc.orgresearchgate.netmdpi.com Isomerization can happen during the biosynthesis of precursor carotenoids, catalyzed by enzymes like carotenoid isomerase (CRTISO), which converts poly-cis-carotenoids to all-trans forms. nih.govfrontiersin.orgaocs.orgfrontiersin.org During the conversion of violaxanthin to this compound, particularly under acidic or thermal conditions, cis-trans isomerization can occur alongside the furanoid rearrangement. rsc.org For instance, heating a food system mimicking fruit juice resulted in the formation of mono-Z-isomers and the rearrangement of violaxanthin to this compound. rsc.org The presence of cis structures, such as 9Z-auroxanthin, has been reported in natural sources. researchgate.netresearchgate.net

Genetic Regulation of Biosynthesis

The biosynthesis of carotenoids, including the precursors of this compound, is under genetic regulation involving various enzymes and transcription factors. oup.comresearchgate.netrsc.orgresearchgate.netaocs.orgoup.comfrontiersin.orgnih.govnih.govbibliotekanauki.pl

Identification and Functional Analysis of Biosynthesis Genes

Genes encoding key enzymes in the carotenoid pathway, such as phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), zeta-carotene (B1237982) desaturase (ZDS), lycopene cyclase (LCY), and zeaxanthin epoxidase (ZEP), have been identified and functionally characterized in various organisms. researchgate.netrsc.orgacs.orgresearchgate.netaocs.orgoup.comfrontiersin.orgnih.gov PSY is often considered a rate-determining enzyme in carotenoid biosynthesis. oup.comfrontiersin.org ZEP catalyzes the epoxidation of zeaxanthin to violaxanthin, a direct precursor of this compound. oup.comresearchgate.netfrontiersin.org

Transcription factors play significant roles in regulating the expression of these biosynthesis genes. nsfc.gov.cnoup.comnih.gov For example, in Arabidopsis, the expression of PSY is directly controlled by transcription factors like PHYTOCHROME-INTERACTING FACTOR1 (PIF1) and LONG HYPOCOTYL5 (HY5). oup.comnih.gov Studies involving overexpression or silencing of carotenoid biosynthesis genes have demonstrated their impact on carotenoid accumulation. aocs.orgfrontiersin.orgfrontiersin.org For instance, down-regulation of the CRTISO gene in citrus can affect β-carotene accumulation, and its expression is correlated with carotenoid levels in plants. frontiersin.org Functional analysis of isolated carotenoid biosynthesis genes can be performed using heterologous expression systems. nii.ac.jp

Genetic analysis has revealed correlations between the expression of genes like DXS and PSY1 and carotenoid accumulation in organisms like red pepper. frontiersin.org While many genes involved in carotenoid biosynthesis have been identified, the transcriptional control is complex, with only a few transcription factors directly regulating specific genes in the pathway. nsfc.gov.cn

Table 1: Key Enzymes and Genes Involved in this compound Precursor Biosynthesis

| Enzyme | Gene/Abbreviation | Function |

| Phytoene Synthase | PSY | Catalyzes the first committed step: condensation of GGPP to phytoene. aocs.orgoup.comfrontiersin.org |

| Phytoene Desaturase | PDS, CrtI | Desaturation of phytoene. nih.govaocs.orgnih.gov |

| Zeta-Carotene Desaturase | ZDS, CrtQ | Desaturation of zeta-carotene. nih.govmdpi.comaocs.org |

| Carotenoid Isomerase | CRTISO, Z-ISO | Isomerization of cis double bonds to all-trans. nih.govfrontiersin.orgmdpi.comaocs.orgfrontiersin.org |

| Lycopene Cyclase | LCY | Cyclization of lycopene to form cyclic carotenoids. aocs.orgnih.gov |

| Zeaxanthin Epoxidase | ZEP, CaZEP | Epoxidation of zeaxanthin to antheraxanthin and violaxanthin. novapublishers.comoup.comresearchgate.netfrontiersin.org |

| Violaxanthin Deepoxidase | VDE | Converts violaxanthin back to zeaxanthin (part of xanthophyll cycle). oup.comnih.gov |

Table 2: this compound Diastereomers and Formation

| Diastereomer | Configuration at C8, C8' | Formation Notes |

| This compound I | (8S,8'S) | Found in mixtures from acid-catalyzed rearrangement of violaxanthin. acs.orgdoi.org |

| This compound II | (8S,8'R) | Found in mixtures from acid-catalyzed rearrangement of violaxanthin. acs.orgdoi.org |

| This compound III | (8R,8'R) | Often a major component in mixtures from acid-catalyzed rearrangement. acs.orgdoi.org |

Note: The PubChem CIDs for the mentioned compounds were not provided by the user and are therefore not included in this response as per the instructions.

Transcriptional and Post-Translational Regulation of Carotenogenesis

The regulation of carotenoid biosynthesis, and thus indirectly the potential for this compound formation, is a complex process involving control at both the transcriptional and post-translational levels. These regulatory mechanisms ensure appropriate carotenoid accumulation in different tissues and in response to various stimuli, such as light and stress.

Transcriptional Regulation

Transcriptional control is a primary mechanism governing the rate of carotenoid biosynthesis, largely by modulating the expression of genes encoding key enzymes in the pathway nih.govfrontiersin.orgnsfc.gov.cnresearchgate.netfrontiersin.org. Phytoene synthase (PSY), which catalyzes the first committed step of condensing two molecules of geranylgeranyl diphosphate (B83284) (GGPP) to form phytoene, is widely recognized as a major rate-limiting enzyme, and its gene expression is subject to extensive transcriptional regulation nih.govfrontiersin.orgnsfc.gov.cnfrontiersin.orgaocs.org.

Various transcription factors (TFs) play crucial roles in regulating PSY gene expression. For instance, phytochrome-interacting factors (PIFs) have been shown to act as repressors of carotenoid accumulation by directly binding to the promoter of the PSY gene and repressing its expression, particularly in etiolated seedlings or under low light conditions nsfc.gov.cnaocs.orgpnas.orgmdpi.comfrontiersin.orgmdpi.com. Light, perceived by photoreceptors, triggers the degradation of PIFs, leading to derepression of PSY expression and a burst in carotenoid production, coordinated with chloroplast development pnas.orgmdpi.commdpi.com.

Research findings highlight the significant impact of transcriptional regulation on carotenoid levels. For example, studies in Arabidopsis seedlings have shown that mutation of PIF genes leads to significantly higher levels of PSY transcripts compared to wild-type plants upon illumination pnas.org. Similarly, in the bacterium Corynebacterium glutamicum, a transcriptional regulator named CrtR has been identified that represses the expression of the crt operon, which contains most of the genes for carotenoid biosynthesis. Deletion of crtR resulted in a substantial increase (10 to 70-fold) in the transcript levels of the crt operon genes nih.govfrontiersin.org.

Here is a data table illustrating the effect of PIF mutations on PSY transcript levels in Arabidopsis:

| Genotype | Relative PSY Transcript Level (Fold Change vs. Wild Type) | Condition | Source |

| Wild Type | 1 | 1 hour illumination | pnas.org |

| pif1 mutant | ~3 | 1 hour illumination | pnas.org |

| pifQ mutant | ~6 | 1 hour illumination | pnas.org |

Post-Translational Regulation

In addition to transcriptional control, post-translational mechanisms play a critical role in fine-tuning the activity, stability, and localization of carotenogenic enzymes, allowing for rapid adjustments in metabolic flux nih.govfrontiersin.orgresearchgate.netfrontiersin.orgplos.org. These mechanisms include protein-protein interactions, post-translational modifications, and regulation of enzyme activity by cofactors, substrates, or environmental conditions.

Enzymes involved in the xanthophyll cycle, such as Violaxanthin De-epoxidase (VDE) and Zeaxanthin Epoxidase (ZEP), are also subject to significant post-translational regulation. VDE, which catalyzes the conversion of violaxanthin to zeaxanthin via antheraxanthin, is localized in the thylakoid lumen and is activated by the low pH generated under high light conditions uniprot.orgplos.orgoup.comresearchgate.netnih.govpnas.org. This pH-dependent activation is crucial for photoprotection. VDE activity is also influenced by the lipid environment of the thylakoid membrane, requiring the presence of micelle-forming lipids like monogalactosyldiacylglyceride (MGDG) uniprot.orgresearchgate.net. ZEP, which catalyzes the reverse reaction (epoxidation of zeaxanthin to violaxanthin), is located on the stromal side of the thylakoid membrane and functions optimally at a more neutral pH nih.gov. ZEP protein levels can be downregulated through degradation during photoinhibition under high light stress nih.govresearchgate.net.

Here is a data table summarizing factors influencing VDE activity:

| Regulatory Factor | Effect on VDE Activity | Mechanism | Source |

| Low Lumen pH | Activation | Protonation of VDE under high light | uniprot.orgplos.orgoup.comresearchgate.netnih.govpnas.org |

| Ascorbate | Required (Reductant) | Provides reducing power for de-epoxidation | uniprot.orgoup.com |

| Micelle-forming lipids (e.g., MGDG) | Required | Facilitates substrate accessibility/enzyme function | uniprot.orgresearchgate.net |

| Bilayer-forming lipids (e.g., DGDG) | Supports slower activity | Different membrane environment interaction | uniprot.org |

| Zeaxanthin | Feedback Inhibition | Reduces VDE activity | uniprot.org |

Carotenoid cleavage dioxygenases (CCDs) are another family of enzymes that undergo regulation and influence carotenoid levels by cleaving carotenoids to produce apocarotenoids mdpi.commdpi.com. Some apocarotenoids, like ABA and strigolactones, are hormones that can, in turn, regulate carotenogenesis mdpi.comnih.govresearchgate.netresearchgate.net. The localization of different CCDs (e.g., CCD4 in plastids, CCD1 in cytoplasm) affects their access to carotenoid substrates and thus their regulatory role in carotenoid accumulation maxapress.com.

Iv. Advanced Analytical Methodologies for Auroxanthin Research

Extraction and Sample Preparation Techniques

The efficient extraction of auroxanthin from its source is a critical initial step in its analysis. Carotenoids, including this compound, are lipophilic compounds often embedded within cellular structures, requiring methods to disrupt cell walls and membranes for effective release. csic.esnih.govservice.gov.uk The choice of extraction method and solvent is paramount, considering the lability of carotenoids to light, heat, and oxidation. nih.govrsc.orgmdpi.comnih.gov

Conventional Liquid Extraction Methods

Conventional liquid extraction methods, such as maceration and Soxhlet extraction, have been traditionally used for carotenoid isolation. These methods typically involve the use of organic solvents like hexane, acetone (B3395972), ethanol (B145695), petroleum ether, diethyl ether, chloroform, and ethyl acetate. mdpi.comuinsgd.ac.id While simple and not requiring complex instrumentation, conventional methods often necessitate large volumes of solvent and can be time-consuming. uinsgd.ac.id The selection of solvent depends on the matrix complexity and the polarity of the target carotenoid. mdpi.com For carotenoids like this compound, which are xanthophylls, more polar solvents such as acetone or ethanol are commonly employed, especially in samples with high water content, such as algae. tandfonline.commdpi.com However, the use of some of these solvents raises concerns regarding toxicity and environmental impact. nih.govmdpi.com

Advanced Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave, Ultrasound, Pressurized Liquids)

To address the limitations of conventional methods, advanced extraction technologies have been developed and applied to carotenoid analysis. These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction efficiency and selectivity while often preserving the bioactivity of the extracted compounds. ajgreenchem.comreadersinsight.netnih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes fluids, typically carbon dioxide, in their supercritical state (above their critical temperature and pressure). ajgreenchem.commdpi.com Supercritical CO2 is non-toxic and easily removed from the extract. ajgreenchem.com SFE offers tunable solvating power by adjusting pressure and temperature, allowing for selective extraction. ajgreenchem.com It is considered a green technology and has been widely studied for carotenoid recovery from various sources. rsc.orgmdpi.com The efficiency of SFE can be influenced by parameters such as pressure and temperature, and sometimes requires the addition of co-solvents like ethanol or methanol (B129727) to enhance the extraction of more polar carotenoids. mdpi.commdpi.comrsc.org

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, increasing the solubility of the analyte and improving mass transfer. ajgreenchem.comreadersinsight.netnih.gov MAE can significantly reduce extraction times and solvent usage compared to conventional methods. readersinsight.net

Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to create cavitation bubbles in the solvent, leading to cell disruption and enhanced release of intracellular compounds like carotenoids. ajgreenchem.comreadersinsight.netnih.gov UAE is known for its lower extraction temperatures, reduced energy and solvent demands, and shorter extraction times. mdpi.comreadersinsight.net While widely used, UAE's effectiveness can vary depending on the matrix and specific carotenoid. tandfonline.commdpi.com

Pressurized Liquid Extraction (PLE): PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperature and pressure to increase the efficiency of liquid extraction. uinsgd.ac.idajgreenchem.comnih.govrsc.org PLE can achieve high extraction yields with reduced solvent volumes and extraction times compared to conventional methods. rsc.org

These advanced techniques can also be combined to further enhance extraction efficiency. ajgreenchem.comnih.gov

Cellular Disruption and Saponification for Carotenoid Release

Carotenoids are often located within the cells of biological matrices, necessitating cell disruption to facilitate their extraction. csic.esnih.govservice.gov.uk Various methods can be employed for cellular disruption, including physical methods like grinding, milling, sonication (ultrasound), and vortexing with or without glass beads, as well as chemical methods using solvents like dimethyl sulfoxide (B87167) (DMSO). csic.esnih.govmdpi.comnih.govresearchgate.net The effectiveness of cell disruption is crucial for improving extraction yield. csic.es

Saponification is another important sample preparation step, particularly when analyzing xanthophylls like this compound that may be present as fatty acid esters. acs.orgrsc.orgmdpi.com Saponification involves the hydrolysis of these esters, releasing the free carotenoid. acs.orgmdpi.com This process also helps to remove interfering lipids and chlorophylls (B1240455) from the extract, which can hinder accurate carotenoid quantification and identification in subsequent analysis. acs.orgmdpi.com Saponification is typically carried out using an alkali, such as potassium hydroxide (B78521) (KOH), in a suitable solvent. mdpi.com While effective, saponification conditions (temperature, time, alkali concentration) must be carefully controlled to avoid degradation or isomerization of the target carotenoids. mdpi.com

Chromatographic Separation Techniques

Following extraction and sample preparation, chromatographic techniques are essential for separating this compound from other compounds in the extract, allowing for its identification and quantification. Due to the structural similarities and lability of carotenoids, high-resolution separation methods are required. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV-DAD and MS Detection

High-Performance Liquid Chromatography (HPLC) is the gold standard technique for carotenoid separation and analysis. tandfonline.comrsc.org Reversed-phase HPLC, particularly using C18 or C30 stationary phases, is commonly employed for separating carotenoids, including this compound and its isomers. nih.govrsc.orgebi.ac.uknih.govdoi.orgmdpi.commdpi.com C30 columns are often preferred for their ability to separate structural and geometrical isomers of carotenoids effectively. nih.govdoi.orgmdpi.com

HPLC systems are typically coupled with detectors for the identification and quantification of separated compounds.

UV-Vis and Diode Array Detection (DAD): Carotenoids possess characteristic absorption spectra in the visible region (typically 400-500 nm) due to their conjugated double bond systems. nih.govebi.ac.ukmdpi.com UV-Vis and DAD are widely used detectors in HPLC for carotenoid analysis, providing information on the chromophore system and enabling quantification based on peak area. nih.govebi.ac.ukmdpi.commdpi.comnih.gov DAD allows for the acquisition of full UV-Vis spectra across the eluted peaks, aiding in peak identification and purity assessment. nih.govebi.ac.ukmdpi.comnih.gov this compound, for example, has characteristic absorbance spectra with maxima around 380, 400, and 425 nm. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (LC-MS) provides powerful capabilities for the identification and structural characterization of carotenoids. tandfonline.comrsc.orgnih.govresearchgate.netmdpi.commdpi.com MS provides molecular weight information and fragmentation patterns that aid in confirming the identity of eluting peaks. nih.gov Common ionization techniques for carotenoid LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govmdpi.comnih.gov LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information through fragmentation analysis. nih.govresearchgate.net For this compound myristate, a major ion [M+H]+ at m/z 811.7 and a fragment ion m/z 565 characteristic of esterified forms of this compound have been observed using UPLC-MS. nih.gov HPLC-DAD-MS systems allow for the simultaneous determination of various carotenoids, including this compound and its diastereoisomers. nih.govcapes.gov.br

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (sub-2 µm) and operates at higher pressures. rsc.orgdoi.org This allows for faster separations with increased resolution and sensitivity compared to conventional HPLC. rsc.orgdoi.org UPLC coupled with MS detection (UPLC-MS) is a powerful tool for the rapid and sensitive analysis of carotenoids, including this compound. rsc.orgnih.govacs.orgudl.cat UPLC systems can also be coupled with DAD for simultaneous UV-Vis detection. acs.org Research findings have demonstrated the application of UPLC-MS for the profiling of carotenoids, including the detection of this compound esters. nih.gov The precision of UPLC-TQ analysis for carotenoids has been reported with coefficients of variation below 21%. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the analysis and purification of various compounds, including natural products and chiral compounds, offering advantages over traditional liquid chromatography (LC) such as faster analysis times and reduced solvent consumption. waters.comchromatographyonline.comchromatographyonline.com SFC typically utilizes carbon dioxide as the primary mobile phase, often modified with a co-solvent. waters.com This technique is essentially a normal-phase chromatographic method, benefiting from the low viscosity and high diffusivity of the supercritical fluid mobile phase. waters.com While SFC is particularly well-suited for chiral separations, it can also be applied to the analysis of achiral compounds. waters.com Some studies have explored the use of ultrahigh-performance supercritical fluid chromatography (UHPSFC) with sub-2-µm or sub-3-µm particles for enhanced speed and efficiency. chromatographyonline.comchromatographyonline.com SFC coupled with detectors like PDA and MS has been used for the analysis of carotenoids, including this compound. core.ac.uk

Column Chemistries for Xanthophyll Separation (e.g., C30, C18, C8, CN)

The efficient separation of xanthophylls, including this compound and its isomers, relies heavily on the appropriate selection of chromatographic columns. Reversed-phase high-performance liquid chromatography (HPLC) is a widely used technique for carotenoid analysis, with C18 and C30 stationary phases being the most common. researchgate.netresearchgate.net

C30 Columns: C30 columns are specifically designed for the separation of carotenoids, offering enhanced resolution, particularly for geometric isomers. researchgate.nettandfonline.com Their longer alkyl chains provide increased retention and selectivity for the non-polar regions of carotenoids. C30 columns are reported to provide better separations for carotenoids compared to C18 in some cases. researchgate.net They are stable at high pH and more resistant to phase collapse than C18 columns, although they may require longer analysis times. tandfonline.com C30 columns have been successfully employed for the separation of various xanthophylls. researchgate.net

C18 Columns: C18 columns are also widely used for reversed-phase carotenoid analysis and offer good resolution for xanthophylls. researchgate.nettandfonline.com They are often preferred for their better stability at high pH, higher speed, and lower cost compared to C30 columns, making them convenient for simpler carotenoid analyses. tandfonline.com However, their ability to resolve cis/trans isomers of carotenes with longer carbon chains might be limited compared to C30 columns. tandfonline.com C18 columns have been used in comprehensive two-dimensional liquid chromatography (LC × LC) systems for the analysis of complex carotenoid mixtures, including this compound diesters. nih.gov

C8 Columns: C8 columns, with shorter alkyl chains than C18, offer less retention for non-polar compounds. They have been used in HPLC for the separation of chlorophylls and carotenoids in tea samples. ebi.ac.uk

CN (Cyano) Columns: Cyano columns are used in normal-phase liquid chromatography, which is effective for separating isomers with sensitive structural features, including xanthophyll isomers. researchgate.nettandfonline.com A CN column has been reported for the efficient separation of various carotenoid standards, including xanthophyll isomers, using methanol as the organic solvent. tandfonline.com Column chromatography on nitrile-functionalized silica (B1680970) gel has also been used for the purification of this compound. nih.govacs.org

The choice of column chemistry depends on the complexity of the sample and the specific carotenoids being targeted. For complex mixtures and isomer separation, C30 columns are often favored, while C18 columns provide a good balance of resolution, speed, and cost for routine analysis. researchgate.netresearchgate.nettandfonline.com Normal-phase columns like CN are useful for separating isomers based on subtle structural differences. researchgate.nettandfonline.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the identification and structural elucidation of this compound. researchgate.netnih.govmountainscholar.orgulisboa.ptmsu.edulongdom.orgpsu.eduudl.cat

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for the analysis of carotenoids due to their characteristic absorption in the visible region of the spectrum, which is a result of their conjugated double bond systems (chromophore). rsc.orgmsu.eduazooptics.com The UV-Vis spectrum provides crucial information about the chromophore, including the wavelength of maximum absorption (λmax) and the spectral fine structure. rsc.orgpsu.edu These features are directly related to the number of conjugated double bonds and the presence of functional groups or rings conjugated to the polyene chain. rsc.orgmsu.edu this compound, having a specific number of conjugated double bonds (7 conjugated double bonds mentioned in one source, though typically furanoid rearrangement affects the conjugation system compared to the parent carotenoid), exhibits characteristic absorption bands in the UV-Vis spectrum. core.ac.ukpasseidireto.com For this compound, the calibration curve for quantitative analysis using UV-Vis detection has been reported at 402 nm. csic.es UV-Vis spectroscopy is often coupled with HPLC (HPLC-UV/Vis or HPLC-DAD) for the identification and quantification of carotenoids in complex mixtures. csic.esmountainscholar.orgulisboa.ptpsu.eduresearchgate.net The UV-Vis spectrum serves as a primary diagnostic tool for the identification of carotenoids. rsc.orgpsu.edu

Mass Spectrometry (MS, MS/MS, HRMS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural characterization. researchgate.netmountainscholar.orgpsu.eduudl.catresearchgate.netresearchgate.net Various ionization techniques can be coupled with MS for carotenoid analysis, including Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI). udl.catresearchgate.netresearchgate.net

Molecular Mass: MS allows for the determination of the molecular ion ([M]+• or [M+H]+), which provides the molecular weight of this compound. The reported chemical formula for this compound is C40H56O4, corresponding to a specific molecular mass. nih.govwikidata.org

Fragmentation Patterns: Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) provides fragmentation patterns that offer structural insights. udl.catresearchgate.netuni-saarland.deresearchgate.net Characteristic fragment ions can indicate the presence of specific functional groups or the loss of common neutral fragments. For hydroxylated xanthophylls like this compound, the loss of water ([M+H-18]+) is a characteristic fragmentation pathway. udl.catresearchgate.net Fragmentation can also occur through cleavage of the polyene chain or the loss of terminal rings. udl.catresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the molecular and fragment ions, further confirming the identity and structure of this compound. researchgate.netuni-saarland.deresearchgate.net MS data, combined with chromatographic retention times and UV-Vis spectra, are crucial for the confident identification of carotenoids. psu.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) for Detailed Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining detailed information about the structure and stereochemistry of organic molecules, including this compound. nih.govmsu.eduudl.catresearchgate.netnih.govcsic.esresearchgate.netleibniz-fmp.de

Structural Elucidation: ¹H NMR and ¹³C NMR spectra provide information about the types of protons and carbons present in the molecule and their chemical environments. nih.govresearchgate.net Analysis of chemical shifts, coupling constants, and signal intensities allows for the assignment of specific atoms within the this compound structure. nih.govresearchgate.net

Stereochemical Elucidation: NMR is particularly valuable for determining the relative and, in some cases, absolute stereochemistry of chiral centers and the geometry of double bonds (cis/trans isomers). rsc.orgcsic.esleibniz-fmp.dezu.edu.pk Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, provide through-bond and through-space correlation information that is critical for confirming structural assignments and elucidating stereochemistry. nih.govresearchgate.netleibniz-fmp.de For this compound, which can exist as different diastereoisomers (e.g., 8S,8'S; 8S,8'R; and 8R,8'R), NMR is essential for characterizing the specific isomer or mixture of isomers. researchgate.netnih.govacs.org Analysis of NOE data, for instance, can help determine the relative configuration of furanoxide rings. nih.govacs.org High-resolution NMR provides detailed spectral data necessary for the complete structural and stereochemical assignment of complex carotenoids like this compound. rsc.orgnih.gov

Quantitative Analysis and Detection Protocols

Accurate quantitative analysis of this compound in various matrices is important for research purposes. Various detection protocols are coupled with chromatographic separation for this purpose. nih.govmsu.edunih.gov

HPLC coupled with UV-Vis or Diode Array Detection (DAD) is a common method for the quantitative analysis of carotenoids, including this compound. csic.esulisboa.ptpsu.eduresearchgate.net Calibration curves are constructed by plotting the peak area at a specific wavelength (e.g., 402 nm for this compound) against known concentrations of the purified standard. csic.es The Beer-Lambert Law forms the basis for quantitative analysis using UV-Vis spectroscopy, relating absorbance to concentration. azooptics.com

Mass spectrometry (MS) can also be used for quantitative analysis, offering high sensitivity and selectivity. researchgate.netresearchgate.net Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) modes on GC-MS or LC-MS systems can be employed to quantify specific carotenoids based on their characteristic ions. researchgate.net

Quantitative NMR (qNMR) is an alternative method for determining the exact amount of a compound in a sample without the need for a calibration curve of the analyte, by using an internal standard with a known concentration and integrating specific signals in the ¹H NMR spectrum. uzh.ch This technique can be valuable for quantifying purified this compound samples.

Internal standards are often used in quantitative analysis to minimize errors introduced during sample preparation and analysis. psu.edu For carotenoid analysis, synthetic carotenoids that are not naturally present in the sample matrix are typically used as internal standards. psu.edu

The development of rapid and inexpensive spectrophotometric methods based on fitting UV/Vis spectra with Gauss peak spectra has also been explored for the quantification of multiple pigments, including carotenoids, in crude extracts. ulisboa.pt

V. Biotechnological and Synthetic Approaches to Auroxanthin

Metabolic Engineering for Heterologous Production

Metabolic engineering involves modifying the genetic and regulatory pathways of host organisms to enhance the production of desired compounds. This approach has been widely applied to carotenoid biosynthesis, including precursors to auroxanthin.

Expression in Microbial Systems (e.g., Escherichia coli, Yeasts, Fungi)

Microbial systems, particularly Escherichia coli and yeasts like Saccharomyces cerevisiae, are popular hosts for the heterologous production of carotenoids due to their rapid growth, ease of genetic manipulation, and well-characterized metabolic pathways. Fungi, such as Mucor circinelloides, have also been explored.

Researchers have successfully engineered E. coli to produce various carotenoids, including xanthophylls like antheraxanthin (B39726) and violaxanthin (B192666), which are structurally related to this compound nih.govresearchgate.net. While the conversion efficiency of epoxy-xanthophylls from zeaxanthin (B1683548) in E. coli has sometimes remained low, efforts are ongoing to improve this researchgate.net. Saccharomyces cerevisiae has also shown significant advances in the heterologous production of violaxanthin nih.gov.

Studies have demonstrated that introducing exogenous genes involved in carotenoid biosynthesis into non-carotenogenic microorganisms like E. coli, S. cerevisiae, and Corynebacterium glutamicum can lead to the production of target carotenoids mdpi.com. For instance, co-expression of crtZ and crtW genes in E. coli has been used to produce astaxanthin (B1665798), another xanthophyll mdpi.com.

Fungi like Mucor circinelloides, which naturally produce β-carotene, have been genetically engineered to produce other xanthophylls, such as canthaxanthin (B1668269), by integrating and overexpressing β-carotene ketolase genes frontiersin.org. This highlights the potential of fungal hosts for xanthophyll production.

Pathway Reconstruction and Optimization Strategies

Reconstructing and optimizing carotenoid biosynthesis pathways in heterologous hosts is crucial for improving yield. This often involves introducing a series of genes encoding enzymes that catalyze the conversion of central metabolites into the target carotenoid.

For the production of epoxy-carotenoids like violaxanthin (a precursor to this compound), pathway engineering in E. coli has involved introducing genes for enzymes that convert zeaxanthin researchgate.net. The efficiency of this conversion can be influenced by factors such as the choice of zeaxanthin epoxidase (ZEP) gene and optimization of expression vectors and ribosome-binding sites researchgate.net.

Enhancing the availability of precursor molecules, such as geranylgeranyl diphosphate (B83284) (GGPP), is a common strategy in pathway optimization mdpi.com. In Aurantiochytrium sp., a microorganism producing polyunsaturated fatty acids and carotenoids, metabolic engineering has been used to optimize the carotenoid synthesis pathway by introducing exogenous genes mdpi.com. Transcriptomics analysis has revealed that such modifications can lead to enhanced expression of genes involved in purine (B94841) and amino acid metabolism and a downregulation of the citric acid cycle, increasing the supply of acetyl coenzyme A, a precursor for isoprenoid biosynthesis mdpi.com.

Reconstruction of native biosynthetic systems in E. coli for producing carotenoids specific to certain plants, like paprika, has also been explored. This involves the functional expression of multiple carotenogenic enzyme genes and strategies to enhance the interaction between enzymes in the pathway researchgate.net.

Gene Overexpression and Enzyme Engineering for Enhanced Yields

Overexpression of key genes encoding rate-limiting enzymes in the carotenoid biosynthesis pathway is a primary strategy to enhance yields. For example, overexpression of dxs, which encodes 1-deoxy-D-xylulose-5-phosphate synthase (an enzyme in the MEP pathway supplying carotenoid precursors), has been shown to enhance carotenoid production in E. coli nih.gov.

In Aurantiochytrium sp., overexpression of genes involved in lipid and astaxanthin synthesis has led to significant increases in the content of various carotenoids, including β-carotene and canthaxanthin mdpi.com. Specifically, overexpression of LPAAT from Phaeodactylum tricornutum resulted in a substantial increase in β-carotene and canthaxanthin content mdpi.com. Overexpression of β-carotene hydroxylase genes (crtZ) and ketolase genes (crtW), key enzymes in astaxanthin biosynthesis, has also been shown to significantly change carotenoid content mdpi.com.

Enzyme engineering, which involves modifying enzymes to improve their activity, stability, or substrate specificity, is another powerful tool patsnap.com. While the provided context does not specifically detail enzyme engineering efforts directly on enzymes involved in this compound biosynthesis, it is a general approach used in metabolic engineering to optimize enzymatic steps within a pathway patsnap.com. The yield of xanthophylls like astaxanthin is closely related to the enzymatic activity and substrate preference of key enzymes like CrtW and CrtZ mdpi.com. Therefore, screening and analyzing the adaptability of these enzymes is a crucial step in metabolic engineering research for heterologous production mdpi.com.

Chemical Synthesis and Stereoselective Approaches

Chemical synthesis provides an alternative route to obtain carotenoids, offering control over the final structure and stereochemistry. Stereoselective synthesis is particularly important for carotenoids, as different stereoisomers can have varying biological activities.

The stereoselective synthesis of this compound, a C40-all-trans-carotenoid with a hexahydrobenzofuran skeleton, has been reported nih.govacs.orgnih.gov. One approach is based on a double Horner-Wadsworth-Emmons (HWE) reaction between a terminal enantiopure C15-5,6-epoxycyclohexadienylphosphonate and a central C10-trienedial nih.govacs.orgnih.gov. The reaction conditions of the HWE reaction can promote the ring expansion of the epoxycyclohexadienylphosphonate to the hexahydrobenzofuran skeleton prior to double-bond formation nih.govacs.org.

A specific reported synthesis of this compound involved the reaction of a C10-trienedial with the anion generated from a phosphonate-5,6-epoxide using a base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF) acs.orgnih.gov. This reaction afforded this compound in a reported yield of 65% as a 3:1 diastereoisomeric ratio acs.orgnih.gov. This chemical synthesis approach is considered relevant for accessing sufficient amounts of this compound for analysis and biological evaluation, especially given the potentially low efficiency of its putative biogenesis from natural sources acs.org.

Chemical methods have also been used to synthesize this compound esters from violaxanthin esters by treatment with methanolic hydrochloric acid rsc.org. These synthetic esters have been useful in the composition analysis of fruits like peaches rsc.org.

Alternative chemical synthesis protocols for enantiopure this compound have been explored, although some have shown disappointing outcomes nih.gov. Purification of synthetic this compound has been achieved using techniques like column chromatography on nitrile-functionalized silica (B1680970) gel nih.gov.

Vi. Physiological and Ecological Significance of Auroxanthin

Role in Photosynthetic Processes

Carotenoids, including xanthophylls like auroxanthin, are integral components of the photosynthetic machinery in plants, algae, and cyanobacteria. mdpi.comresearchgate.netkent.ac.uk They are located within the thylakoid membranes, associated with Photosystem I and Photosystem II. usp.br Their roles encompass both light harvesting and photoprotection. mdpi.comkent.ac.uk

Accessory Light-Harvesting Pigment Functions

Carotenoids serve as accessory pigments, broadening the spectrum of light energy captured for photosynthesis. kent.ac.ukusp.br They absorb light primarily in the blue and violet regions of the spectrum (400-500 nm), wavelengths that are not efficiently absorbed by chlorophyll (B73375) a. kent.ac.ukcsic.es This absorbed energy is then transferred to chlorophyll a, the primary photosynthetic pigment, to drive the photochemical reactions. usp.br While this compound's specific efficiency in light harvesting compared to other carotenoids is subject to ongoing research, its presence in photosynthetic organisms suggests a potential contribution to light capture, particularly in environments where blue-violet light is prevalent. usp.br

Photoprotection Mechanisms (e.g., Fluorescence Quenching, Reactive Oxygen Species Scavenging)

A primary function of carotenoids in photosynthesis is photoprotection, safeguarding the photosynthetic apparatus from damage caused by excessive light energy. kent.ac.ukelifesciences.org When light absorption exceeds the capacity for photosynthetic utilization, excess energy can lead to the formation of harmful reactive oxygen species (ROS). cas.czsci-hub.se Carotenoids mitigate this damage through several mechanisms. They can quench excited chlorophyll states, preventing the formation of triplet chlorophyll, which can then react with oxygen to produce highly reactive singlet oxygen. elifesciences.orgzu.edu.pk Additionally, carotenoids can directly scavenge ROS, neutralizing these damaging molecules. elifesciences.orgsci-hub.se

This compound, as a xanthophyll, is implicated in these photoprotective processes. Studies have indicated a role for this compound as an effective energy quencher, particularly under stress conditions like salinity. researchgate.net The quenching of excess energy can occur via non-photochemical quenching (NPQ), a process that dissipates excess absorbed light energy as heat. elifesciences.orgcas.cz While zeaxanthin (B1683548) is a well-described carotenoid involved in NPQ via the VAZ cycle, the specific contribution and mechanisms of this compound in fluorescence quenching and ROS scavenging within the complex carotenoid network are areas of active investigation. zu.edu.pkresearchgate.net

Interactions within Complex Carotenoid Networks

This compound exists and functions within intricate networks of carotenoids in photosynthetic organisms. Its presence and interconversions are often linked to dynamic processes involving other xanthophylls.

Xanthophyll Cycle Dynamics (e.g., VAZ and LxL Cycles)

This compound is structurally related to other xanthophylls involved in dynamic cycles that regulate photoprotection in response to light intensity fluctuations. The most prominent of these is the Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) cycle, where violaxanthin (B192666) is de-epoxidized to antheraxanthin (B39726) and then to zeaxanthin under high light, and this process is reversed in low light or darkness. csic.esnih.govbinran.ru Another cycle is the Lutein (B1675518) epoxide-Lutein (LxL) cycle, found in some plant species, involving the interconversion of lutein epoxide and lutein. csic.esnih.gov

This compound is an epoxycarotenoid, similar in structure to violaxanthin and lutein epoxide, which contain epoxide groups. mdpi.comresearchgate.net While this compound itself is not typically presented as a core component of the canonical VAZ or LxL cycles, its formation can be linked to the presence of epoxy-xanthophyll precursors like violaxanthin and neoxanthin, particularly under acidic conditions. researchgate.netcsic.es This suggests potential metabolic interconnections or alternative xanthophyll-related processes where this compound may play a role, though its exact involvement in dynamic cycling requires further elucidation.

Metabolic Interconversions and Environmental Acclimation

The synthesis and accumulation of carotenoids, including this compound, are influenced by environmental factors such as light intensity, temperature, and salinity. mdpi.comnih.gov These factors can trigger metabolic adjustments in carotenoid biosynthesis pathways, leading to altered pigment profiles that enhance the organism's ability to cope with stress. nih.govresearchgate.net

Ecological Distribution and Evolutionary Context

Carotenoids are widely distributed in nature, synthesized by all photosynthetic organisms and some non-photosynthetic bacteria and fungi. researchgate.net this compound has been detected in various plant species, including the aquatic moss Fontinalis antipyretica, and in different types of algae, such as brown algae and Eustigmatophyceae. usp.brmdpi.comresearchgate.net Its presence in diverse photosynthetic organisms suggests an evolutionary conserved or convergently evolved function related to light harvesting or photoprotection in specific ecological niches.

The occurrence of particular carotenoids, including this compound, can vary between different taxonomic groups and can be influenced by habitat and environmental conditions. mdpi.comresearchgate.net For instance, the pigment patterns in Eustigmatophyceae can differ between aquatic and aeroterrestrial strains. researchgate.net The presence of this compound in organisms adapted to specific light environments or stress conditions underscores its potential ecological significance in contributing to their survival and photosynthetic efficiency in those habitats.

Q & A

Q. How is auroxanthin identified and quantified in plant matrices?

this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (LC-MS). For quantification, calibration curves derived from purified standards are essential. Structural confirmation relies on UV-Vis spectra (absorption maxima ~400–450 nm) and comparison with reference data . Challenges include distinguishing this compound from its isomers (e.g., mutatoxanthin) due to similar retention times and spectral overlap.

Q. What experimental methods are used to assess this compound’s antioxidant capacity?

Common assays include:

- Lipid peroxidation inhibition : Measured via IC₅₀ values in liposome or linoleic acid systems, where this compound’s efficacy is compared to reference antioxidants like α-tocopherol .

- Superoxide radical quenching : Employing xanthine/xanthine oxidase systems with nitroblue tetrazolium (NBT) reduction assays. This compound’s activity here is weaker compared to other carotenoids (IC₅₀ >100 μM) .

- DPPH/ABTS assays : Less common due to solubility limitations in polar solvents.

Q. What factors influence this compound’s stability during extraction and storage?

this compound is sensitive to light, heat, and acidic conditions, which induce isomerization or degradation. Stability studies recommend:

Q. Why is this compound poorly absorbed in humans, and how is this studied?

this compound’s low bioavailability is attributed to its polar epoxy groups, which reduce micellarization efficiency. In vitro models (e.g., Caco-2 cell monolayers) simulate intestinal uptake, while in vivo studies use rodent models fed this compound-enriched diets. Plasma and tissue analysis via LC-MS often fail to detect intact this compound, suggesting rapid metabolism or excretion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., lipid peroxidation vs. superoxide quenching) may arise from:

- Assay variability : Standardize protocols (e.g., oxygen concentration, pH) to ensure reproducibility.

- Isomer interference : Use chiral chromatography to isolate (8R,8'R)-auroxanthin from (8R,8'S)-auroxanthin, as their activities differ .

- Matrix effects : Account for co-extracted compounds (e.g., tocopherols) that synergize or antagonize this compound’s effects .

Q. What in vivo models are appropriate for studying this compound’s role in oxidative stress?

- Caenorhabditis elegans : Useful for lifespan assays under oxidative stress (e.g., paraquat exposure).

- Rodent models : Transgenic mice (e.g., Nrf2−/−) can elucidate this compound’s interaction with antioxidant pathways.

- Dose-response studies : Isotope-labeled this compound (e.g., ¹³C) tracks tissue distribution and metabolite profiling .

Q. How do structural modifications of this compound affect its function?

Semi-synthetic approaches (e.g., epoxide ring-opening or esterification) can enhance stability or bioavailability. Computational modeling (DFT or molecular docking) predicts interactions with targets like LOX-1 or Nrf2. For example, reducing polarity via acetylation improves membrane permeability but may reduce radical-scavenging capacity .

Q. What methodological gaps exist in longitudinal studies on this compound’s health impacts?

Current limitations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.